(1S)-1-(3-methyloxetan-3-yl)ethan-1-ol (1S)-1-(3-methyloxetan-3-yl)ethan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18259468
InChI: InChI=1S/C6H12O2/c1-5(7)6(2)3-8-4-6/h5,7H,3-4H2,1-2H3/t5-/m0/s1
SMILES:
Molecular Formula: C6H12O2
Molecular Weight: 116.16 g/mol

(1S)-1-(3-methyloxetan-3-yl)ethan-1-ol

CAS No.:

Cat. No.: VC18259468

Molecular Formula: C6H12O2

Molecular Weight: 116.16 g/mol

* For research use only. Not for human or veterinary use.

(1S)-1-(3-methyloxetan-3-yl)ethan-1-ol -

Specification

Molecular Formula C6H12O2
Molecular Weight 116.16 g/mol
IUPAC Name (1S)-1-(3-methyloxetan-3-yl)ethanol
Standard InChI InChI=1S/C6H12O2/c1-5(7)6(2)3-8-4-6/h5,7H,3-4H2,1-2H3/t5-/m0/s1
Standard InChI Key KNDIWOLRRBGYHQ-YFKPBYRVSA-N
Isomeric SMILES C[C@@H](C1(COC1)C)O
Canonical SMILES CC(C1(COC1)C)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Configuration

The compound’s IUPAC name, (1S)-1-(3-methyloxetan-3-yl)ethanol, reflects its stereochemistry at the C1 position, where the hydroxyl group is attached to a chiral carbon. The oxetane ring—a four-membered cyclic ether with a methyl substituent at the 3-position—imparts significant steric and electronic effects. The (S)-enantiomer’s configuration is confirmed by its specific optical rotation and stereodescriptors in the InChI code .

Key Structural Data

PropertyValue/Descriptor
Molecular FormulaC6H12O2\text{C}_6\text{H}_{12}\text{O}_2
Molecular Weight116.16 g/mol
InChIInChI=1S/C6H12O2/c1-5(7)6(2)3-8-4-6/h5,7H,3-4H2,1-2H3/t5-/m0/s1
Isomeric SMILESCC@@HO
PubChem CID165615814

The oxetane ring’s strain energy (~106 kJ/mol) and the alcohol’s hydrogen-bonding capacity influence its reactivity and solubility .

Synthesis and Reaction Pathways

OBO-Protected Intermediate Strategy

A prominent synthetic route involves the 4-methyl-2,6,7-trioxabicyclo[2.2.2]octane-1-yl (OBO) protecting group, as detailed in the Royal Society of Chemistry’s supplementary materials . The protocol proceeds via:

  • Esterification: 2-(4-Methyl-3-nitrophenyl)acetic acid reacts with 3-methyl-3-oxetanemethanol using DCC/DMAP catalysis to form (3-methyloxetan-3-yl)methyl 2-(4-methyl-3-nitrophenyl)acetate (88% yield) .

  • Cyclization: BF₃·Et₂O-mediated ring closure yields 4-methyl-1-(4-methyl-3-nitrobenzyl)-2,6,7-trioxabicyclo[2.2.2]octane (81% yield) .

  • Deprotection: Acidic hydrolysis cleaves the OBO group, releasing the target alcohol.

Catalytic Asymmetric Reduction

Alternative methods employ ketone precursors like 1-(3-methyloxetan-3-yl)ethan-1-one (PubChem CID: 1363381-04-7) . Enantioselective reduction using chiral catalysts (e.g., CBS catalysts or Ru-BINAP complexes) achieves the (S)-configuration with high enantiomeric excess (ee > 90%) .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DCM, THF) but limited solubility in water (<1 g/L at 25°C) . It is stable under inert atmospheres but prone to oxidation upon prolonged air exposure .

Applications in Organic and Medicinal Chemistry

Chiral Building Block

The (S)-enantiomer serves as a precursor for:

  • Pharmaceutical intermediates: Synthesis of β-blockers and antiviral agents requiring stereochemical precision .

  • Ligands in asymmetric catalysis: Chiral oxetane-alcohols enhance enantioselectivity in transition-metal-catalyzed reactions .

Photoresponsive Materials

In photodynamic therapy research, derivatives of this alcohol have been incorporated into diazocine-based cross-linkers for light-controlled protein folding . The oxetane’s rigidity and the alcohol’s hydrogen-bonding capacity stabilize photoactive conformers .

Hazard StatementPrecautionary Measure
H227 (Combustible)P210 (Avoid heat/sparks/open flames)
H315 (Skin irritation)P302+P352 (IF ON SKIN: Wash with soap/water)
H319 (Eye irritation)P305+P351+P338 (IF IN EYES: Rinse cautiously)

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